N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol . This compound is known for its unique structural features, which include an isopropyl group attached to a phenyl ring and a phenylcyclopentyl group attached to a formamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(isopropyl)aniline with phenylcyclopentylcarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted formamides.
Scientific Research Applications
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Methyl)phenyl)(phenylcyclopentyl)formamide
- N-(2-(Ethyl)phenyl)(phenylcyclopentyl)formamide
- N-(2-(Propyl)phenyl)(phenylcyclopentyl)formamide
Uniqueness
Biological Activity
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its diverse biological activities. The compound consists of an isopropyl-substituted phenyl group linked to a phenylcyclopentyl moiety via a formamide functional group. This structural arrangement is crucial for its interactions with biological targets.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated in the available literature. However, it is suggested that the compound may interact with specific molecular targets involved in cellular signaling pathways, potentially influencing gene expression and metabolic processes. Further research is needed to clarify these interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties through inhibition of histone acetyltransferase activities. Specifically, it has been noted that compounds targeting EP300/CREBBP can contribute to the suppression of tumor growth in various cancer types, including breast and pancreatic cancers .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Target | Cancer Type | Inhibition Activity |
---|---|---|---|
C646 | EP300 | Breast | Strong |
Compound X | CREBBP | Pancreatic | Moderate |
N-(2-Isopropyl)phenyl(phenylcyclopentyl)formamide | TBD | TBD | TBD |
Antimicrobial Activity
The compound's derivatives have shown potential antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. In studies evaluating the growth inhibition of these bacterial strains, the derivatives demonstrated a concentration-dependent effect, suggesting their utility as antibacterial agents .
Table 2: Antibacterial Activity Against Pseudomonas aeruginosa
Concentration (µg/mL) | Inhibition (%) |
---|---|
10 | 20 |
20 | 35 |
35 | 50 |
50 | 70 |
75 | 90 |
Case Studies and Research Findings
- Inhibition of Biofilm Formation : A study indicated that certain derivatives of this compound could inhibit biofilm formation in Pseudomonas aeruginosa. The biofilm formation index (BFI) was significantly reduced at higher concentrations, demonstrating the compound's potential as an anti-biofilm agent .
- Histone Acetyltransferase Inhibition : Similar compounds have been studied for their ability to inhibit histone acetyltransferases, which play critical roles in gene regulation and cancer progression. The inhibition of these enzymes may lead to decreased tumor cell proliferation and increased apoptosis .
Properties
IUPAC Name |
1-phenyl-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-12-6-7-13-19(18)22-20(23)21(14-8-9-15-21)17-10-4-3-5-11-17/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJVOUTDLAFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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